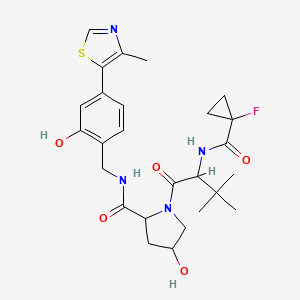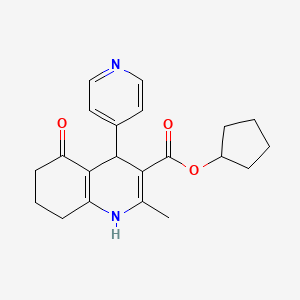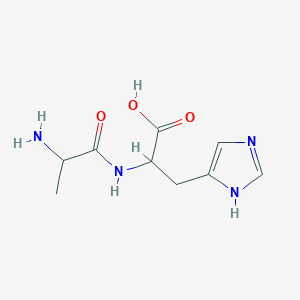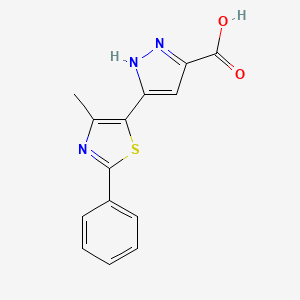
(2S,4R)-1-((S)-2-(1-Fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-cyclopropane-F is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group. This compound is a basic building block for the development of a protein degrader library, allowing rapid conjugation with many linkers containing active leaving groups .
Méthodes De Préparation
The synthesis of VH032-cyclopropane-F involves the acetylation of VH032 amine with acetic anhydride in the presence of N,N-diisopropylethylamine, using dichloromethane as the solvent . This method provides a straightforward route to obtain the desired compound with high purity. Industrial production methods typically follow similar synthetic routes but are scaled up to meet production demands.
Analyse Des Réactions Chimiques
VH032-cyclopropane-F undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
VH032-cyclopropane-F is widely used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . This compound has applications in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins.
Industry: Used in the development of new drugs and biotechnological tools.
Mécanisme D'action
VH032-cyclopropane-F exerts its effects by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways.
Comparaison Avec Des Composés Similaires
VH032-cyclopropane-F is unique due to its functionalized structure, which allows for rapid conjugation with linkers. Similar compounds include:
VH032: The parent compound, which also binds to the von-Hippel-Lindau protein.
VH032-OH: A hydroxylated derivative with similar binding properties.
PROTAC 1: A molecule formed by linking VH032-cyclopropane-F to a target protein ligand.
These compounds share similar binding affinities and mechanisms of action but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C26H33FN4O5S |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36) |
Clé InChI |
OKBLHQUBMCCFKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)

![Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496497.png)

![2-{2-[(2,6-Dichlorobenzyl)amino]ethoxy}ethanol](/img/structure/B12496509.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12496513.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)

![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)


